1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol
Description
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-7-15(14-13(9)16)8-10-4-5-11(17-2)12(6-10)18-3/h4-7H,8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESDIOPFTHQQJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(NC1=O)CC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol typically involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the methylation of the pyrazole ring to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
The following analysis compares the target compound with analogs featuring variations in substituents, functional groups, and pharmacological implications.
Structural and Functional Group Variations
Compound 1 : 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol
- Key features :
- Position 1 : 3,4-Dimethoxyphenylmethyl group (electron-rich, moderate lipophilicity).
- Position 3 : Hydroxyl group (enhances solubility via hydrogen bonding).
- Position 4 : Methyl group (moderate lipophilicity).
- Molecular weight : ~278.3 g/mol (estimated).
- Predicted logP : ~2.5 (balanced solubility and membrane permeability).
Compound 2 : 3-(4-Methylphenyl)-1-phenyl-1H-pyrazol-4-ol
- Key features :
- Position 1 : Phenyl group.
- Position 3 : 4-Methylphenyl (p-tolyl) group.
- Position 4 : Hydroxyl group.
- Molecular weight : ~238.3 g/mol.
- Predicted logP : ~3.0 (higher lipophilicity due to phenyl groups).
- Comparison : Lacks methoxy groups, reducing electron-donating effects. The hydroxyl at position 4 may alter hydrogen-bonding patterns compared to position 3 in Compound 1.
Compound 3 : 3-{3-[(2,4-Dichlorophenyl)methoxy]phenyl}-1-[(4-fluorophenyl)methyl]-1H-pyrazole
- Key features :
- Position 1 : 4-Fluorobenzyl group.
- Position 3 : 2,4-Dichlorophenylmethoxy-substituted phenyl.
- Molecular weight : 427.3 g/mol.
- Predicted logP : ~4.5 (high lipophilicity due to halogens).
Compound 4 : 1-[(3,4-Dichlorobenzyl)oxy]-4-methyl-3,5-diphenyl-1H-pyrazole
- Key features :
- Position 1 : 3,4-Dichlorobenzyloxy group.
- Positions 3 and 5 : Phenyl groups.
- Molecular weight : 409.3 g/mol.
- Predicted logP : ~5.0 (extremely lipophilic).
- Comparison : The dichlorobenzyloxy group and diphenyl substituents create steric bulk and high lipophilicity, likely limiting solubility but improving membrane affinity.
Physicochemical and Pharmacological Implications
| Compound | Key Functional Groups | Molecular Weight (g/mol) | logP | Pharmacological Notes |
|---|---|---|---|---|
| 1 | Methoxy, hydroxyl, methyl | ~278.3 | ~2.5 | Balanced solubility and binding; potential CNS activity. |
| 2 | Phenyl, p-tolyl, hydroxyl | ~238.3 | ~3.0 | Moderate lipophilicity; possible antioxidant activity. |
| 3 | Halogens, ether | 427.3 | ~4.5 | High lipophilicity; potential antimicrobial or anticancer use. |
| 4 | Halogens, ether, phenyl | 409.3 | ~5.0 | Likely enzyme inhibitor; limited solubility. |
Key Observations:
- Electron-Donating vs. In contrast, halogenated analogs (Compounds 3–4) exhibit electron withdrawal, favoring hydrophobic interactions.
- Hydrogen Bonding: The hydroxyl group in Compound 1 may improve solubility and target binding compared to non-hydroxylated analogs.
Biological Activity
The compound 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C13H17N3O2
- Molecular Weight : 247.29 g/mol
- IUPAC Name : 2-[(3,4-dimethoxyphenyl)methyl]-4-methylpyrazol-3-amine
- CAS Number : 1152526-79-8
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as microtubule assembly inhibitors .
- Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cells by enhancing caspase activity, which is crucial for programmed cell death .
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in cancer cell lines, preventing their proliferation .
Anticancer Properties
Research has demonstrated that compounds with the pyrazole structure exhibit significant anticancer activity across various cancer types:
- Breast Cancer : In vitro studies showed that this compound can inhibit the growth of MDA-MB-231 breast cancer cells, demonstrating a potential for therapeutic application .
| Compound | Concentration (μM) | Effect |
|---|---|---|
| 1 | 1.0 | Induced morphological changes |
| 2 | 10.0 | Enhanced caspase-3 activity (1.33–1.57 times) |
Other Pharmacological Activities
Beyond anticancer effects, pyrazole derivatives have been investigated for various other biological activities:
- Anti-inflammatory Activity : Some derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Pyrazole compounds have been tested against bacterial strains like E. coli and S. aureus, showing significant antimicrobial properties .
- Neuroprotective Effects : Certain studies suggest that pyrazole derivatives may serve as neuroprotective agents by inhibiting monoamine oxidase enzymes .
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- Study on Breast Cancer Cells :
- Inflammation Models :
Q & A
Basic: What are the optimal synthetic routes for preparing 1-[(3,4-Dimethoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-ol?
Answer:
The synthesis typically involves a multi-step protocol:
- Step 1 : Condensation of 3,4-dimethoxybenzyl chloride with a substituted pyrazole precursor under reflux in ethanol or acetic acid (see analogous methods in pyrazole synthesis ).
- Step 2 : Functionalization of the pyrazole core via nucleophilic substitution or cyclization. For example, phenylhydrazine derivatives can be used to introduce the hydroxyl group at position 3 .
- Purification : Column chromatography (silica gel) or recrystallization from ethanol-DMF mixtures improves yield and purity .
Key parameters : Reaction time (7–30 hours), temperature (reflux at ~78°C for ethanol), and stoichiometric ratios (1:1 for hydrazine derivatives) are critical .
Basic: How can the structure of this compound be rigorously characterized?
Answer:
A combination of spectroscopic and crystallographic methods is recommended:
- X-ray crystallography : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures). Dihedral angles between aromatic rings (e.g., 16.83°–51.68°) provide conformational insights .
- NMR : ¹H and ¹³C NMR to confirm substituent positions. Methoxy groups typically resonate at δ 3.8–4.0 ppm, while pyrazole protons appear at δ 6.0–7.5 ppm .
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (>95%) .
Advanced: How to resolve contradictions in crystallographic data during refinement?
Answer:
Discrepancies in bond lengths or angles may arise from disordered solvent molecules or twinning. Mitigation strategies include:
- Data collection : High-resolution datasets (≤1.0 Å) reduce noise. Use synchrotron sources if possible .
- Software tools : SHELXD for experimental phasing and Olex2 for real-space refinement. Constrain thermal parameters for hydrogen atoms using a riding model .
- Validation : Cross-check with PLATON or CCDC Mercury to identify outliers (>4σ in electron density maps) .
Advanced: What methodologies are suitable for studying its potential biological activity?
Answer:
- Enzyme inhibition assays : Target enzymes (e.g., cyclooxygenase-2 or kinases) using fluorescence-based assays. IC₅₀ values can be compared to known pyrazole-based inhibitors .
- Cellular studies : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines. Dose-response curves (1–100 µM) identify bioactive concentrations .
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 6COX for COX-2) to predict binding modes. Focus on interactions with methoxy and hydroxyl groups .
Basic: How to develop an HPLC method for quantifying this compound in mixtures?
Answer:
- Column : Purospher® STAR RP-18 (5 µm, 250 × 4.6 mm) .
- Mobile phase : Gradient of acetonitrile (20%→80%) and 0.1% trifluoroacetic acid over 20 minutes.
- Detection : UV at 280 nm (λmax for pyrazole derivatives) .
- Validation : Linearity (R² >0.99), LOD (0.1 µg/mL), and recovery (>98%) ensure robustness .
Advanced: What computational approaches predict its metabolic pathways?
Answer:
- Software : Use MetaSite or GLORYx to identify Phase I/II metabolites. The hydroxyl group is prone to glucuronidation, while methoxy groups resist oxidation .
- LC-MS/MS : Confirm predicted metabolites (e.g., m/z +176 for glucuronides) using high-resolution Q-TOF instruments .
- Docking with CYP450 : Simulate interactions with CYP3A4/2D6 isoforms to assess metabolic stability .
Advanced: How to analyze its solid-state packing and intermolecular interactions?
Answer:
- Hydrogen bonding : Identify O-H⋯N or O-H⋯O interactions (e.g., 2.8–3.2 Å) using Mercury. These stabilize crystal packing .
- π-π stacking : Measure centroid distances (3.5–4.0 Å) between aromatic rings. Dihedral angles >30° indicate weak stacking .
- Thermal analysis : TGA/DSC (heating rate 10°C/min) reveals melting points (~449 K) and decomposition patterns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
